![molecular formula C14H13F3N2O3 B1530484 [5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester CAS No. 1188911-77-4](/img/structure/B1530484.png)

[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester

Übersicht

Beschreibung

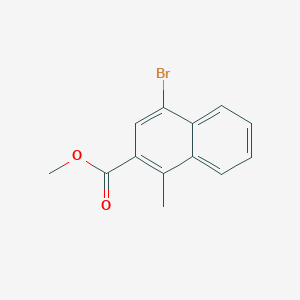

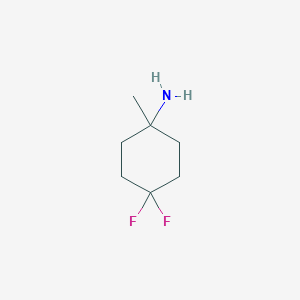

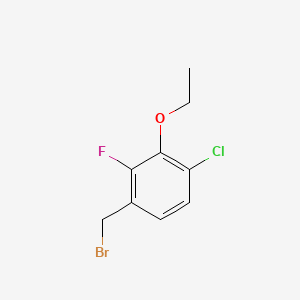

“[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester” is a chemical compound with the CAS Number: 1188911-77-4. Its molecular formula is C14H13F3N2O3 and it has a molecular weight of 314.26 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13F3N2O3/c1-13(2,14(15,16)17)10-8-11(19-22-10)18-12(20)21-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,19,20) . This indicates that the compound contains an isoxazole ring attached to a carbamic acid phenyl ester group, with a trifluoroethyl group also attached to the isoxazole ring.

Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Herbicidal Activities

Isoxazole derivatives have been synthesized and evaluated for their herbicidal activities. For instance, novel compounds with isoxazole motifs exhibited good inhibitory activity against specific types of weeds, suggesting the potential of isoxazole derivatives as herbicides (Liang Fu-b, 2014).

Synthesis of Amino Acids and Dipeptides

Enantiomerically pure isoxazole derivatives have been utilized in the synthesis of polyfunctionalized amino acids and dipeptides, highlighting their role in producing complex organic molecules for research and therapeutic purposes (Giuseppe Cremonesi et al., 2009).

Photochemical Synthesis

Isoxazole derivatives have been employed in photochemical synthesis to create novel β-lactam systems, demonstrating the utility of isoxazoles in developing new synthetic methodologies (D. Donati et al., 2003).

Cardioactivity Studies

Certain isoxazole derivatives related to calcium-channel blockers have been synthesized and analyzed for their cardioactive properties, indicating their potential application in cardiovascular research (J. I. McKenna et al., 1988).

Antituberculosis Activity

Isoxazole carboxylic esters have been explored for their antituberculosis activity, showcasing their potential as therapeutic agents against Mycobacterium tuberculosis (J. Mao et al., 2010).

Esterification of Phenols and Alcohols

Isoxazole-based reagents have been used for the selective esterification of phenols and benzylic alcohols, demonstrating their utility in organic synthesis (N. Iranpoor et al., 2010).

Safety And Hazards

The compound has several hazard statements: H302, H315, H320, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

phenyl N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O3/c1-13(2,14(15,16)17)10-8-11(19-22-10)18-12(20)21-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJWLVDAZBRXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NO1)NC(=O)OC2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile](/img/structure/B1530410.png)

![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)

![6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1530412.png)